5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

NNMT inhibition Binding affinity Nicotinamide N-methyltransferase

Choose 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903237-65-9) for your NNMT research. Its confirmed Ki of 140 nM delivers robust target engagement, avoiding the compromised potency of similar analogs. This Compound 5g offers a 4.6-fold binding affinity advantage, making it an essential benchmark for assay validation and SAR studies in cancer biology.

Molecular Formula C16H14ClFN2O3
Molecular Weight 336.75
CAS No. 1903237-65-9
Cat. No. B2858870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide
CAS1903237-65-9
Molecular FormulaC16H14ClFN2O3
Molecular Weight336.75
Structural Identifiers
SMILESC1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC=C3F)Cl
InChIInChI=1S/C16H14ClFN2O3/c17-12-7-10(8-19-16(12)23-11-5-6-22-9-11)15(21)20-14-4-2-1-3-13(14)18/h1-4,7-8,11H,5-6,9H2,(H,20,21)
InChIKeyNHVNJWXJHADYTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903237-65-9) – A Nicotinamide Derivative with Quantified NNMT Affinity


5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903237-65-9) is a synthetic small molecule belonging to the nicotinamide carboxamide class, featuring a 5-chloro substituent, an N-(2-fluorophenyl) group, and a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) moiety at the 6-position of the pyridine ring . This compound has been characterized as an inhibitor of human Nicotinamide N-Methyltransferase (NNMT), an enzyme implicated in cancer metabolism, metabolic disorders, and epigenetic regulation [1]. Its binding affinity has been quantitatively determined in recombinant human NNMT assays and documented in the BindingDB and ChEMBL databases, establishing a baseline for scientific evaluation and procurement decisions [2].

Why 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Cannot Be Substituted by In-Class Nicotinamide Analogs


Nicotinamide derivatives with ostensibly similar core structures can exhibit dramatically different NNMT inhibition profiles depending on subtle variations in halogen substitution pattern and N-aryl regiochemistry. For instance, the ortho-fluorophenyl isomer (CAS 1903237-65-9) demonstrates a Ki of 140 nM against human NNMT [1], whereas a closely related analog from the same patent family (BDBM50627707, Compound 5b) with distinct substitution displays a Ki of 650 nM under equivalent assay conditions [2]. This >4.6-fold difference in binding affinity, arising solely from structural modifications within the same chemical series, underscores the fact that generic substitution based on core scaffold similarity carries a significant risk of compromised target engagement. Consequently, procurement decisions for NNMT-focused research campaigns must be guided by compound-specific potency data rather than class-level assumptions.

Quantitative Differentiation Evidence for 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide (CAS 1903237-65-9)


NNMT Binding Affinity: 4.6-Fold Superiority Over Compound 5b in the Same Patent Series

The target compound (Compound 5g in US20250017936) exhibits a Ki of 140 nM for full-length recombinant human NNMT, compared to a Ki of 650 nM for the structurally related Compound 5b (BDBM50627707) from the same patent series [1][2]. This represents a 4.6-fold improvement in binding affinity attributable to structural optimization within the bisubstrate inhibitor series.

NNMT inhibition Binding affinity Nicotinamide N-methyltransferase

NNMT Functional Inhibition: IC50 Confirmation Supporting Consistent Target Engagement

In a functional inhibition assay using nicotinamide as substrate, the target compound demonstrates an IC50 of 210 nM against recombinant human NNMT [1]. This functional readout is consistent with the binding affinity data and confirms that target engagement translates into enzymatic inhibition. In contrast, the comparator Compound 5b (BDBM50627707) shows an IC50 of 6.40E+3 nM (6.4 µM) in the same assay format [2], representing a >30-fold difference in functional potency.

NNMT inhibition Functional assay Enzyme activity

Regioisomeric Differentiation: Ortho-Fluorophenyl vs. Meta-Fluorophenyl Substitution

The ortho-fluorophenyl substitution pattern in CAS 1903237-65-9 distinguishes it from the meta-fluorophenyl isomer (CAS 1903654-77-2; 5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide), which is commercially available as a research compound but lacks reported NNMT inhibition data . While no direct NNMT activity comparison is available for the meta-isomer, the established paradigm in nicotinamide-based NNMT inhibitors indicates that the position of the fluorine atom on the N-phenyl ring critically influences both binding pocket complementarity and selectivity [1]. The ortho-fluorine orientation in the target compound may contribute to its documented 140 nM Ki by optimizing interactions within the NNMT active site.

Structure-activity relationship Fluorophenyl regioisomer NNMT selectivity

Positioning Within the NNMT Inhibitor Landscape: Competitive Potency Relative to Benchmark Inhibitors

The target compound's Ki of 140 nM positions it as a moderately potent NNMT inhibitor within the broader inhibitor landscape. For context, the widely used NNMT inhibitor JBSNF-000088 (6-methoxynicotinamide) exhibits an IC50 of 1.8 µM against human NNMT , while NNMTi (Compound 1k) shows an IC50 of 1.2 µM . The target compound's IC50 of 210 nM represents approximately 8.6-fold and 5.7-fold improvements in potency over these reference inhibitors, respectively, while not reaching the sub-nanomolar potency of advanced bisubstrate inhibitors such as II559 (Ki = 1.2 nM) [1]. This intermediate potency profile may offer advantages for studies where modulation rather than complete ablation of NNMT activity is desired.

NNMT inhibitor benchmarking Potency ranking Drug discovery

Physicochemical Profile Differentiation: Calculated logP and Hydrogen Bonding Properties

Based on its molecular structure, the target compound (MW 336.75, C16H14ClFN2O3) exhibits a calculated logP (cLogP) in the range of approximately 2.5–3.0, reflecting the balanced lipophilicity conferred by the chloro and fluorophenyl substituents combined with the moderately polar tetrahydrofuran-3-yloxy ether and carboxamide groups . This physicochemical profile contrasts with simpler nicotinamide analogs such as JBSNF-000088 (6-methoxynicotinamide, MW 152.15, cLogP ~0.5), which are substantially more hydrophilic and may exhibit different membrane permeability characteristics . The intermediate lipophilicity of the target compound suggests potential advantages for cell-based assays requiring adequate membrane penetration, though direct comparative permeability data are not yet available.

Lipophilicity Drug-likeness Permeability prediction

Patent-Anchored Provenance: Compound Identity Confirmed Within NNMT Bisubstrate Inhibitor Series

The target compound is explicitly disclosed as Compound 5g in US Patent Application US20250017936A1, assigned to Purdue Research Foundation, which describes cell-potent bisubstrate inhibitors for NNMT [1]. This patent documentation provides structural characterization and synthetic identity confirmation, distinguishing it from uncharacterized nicotinamide analogs available solely through commercial catalogs. The patent further claims NNMT selectivity over other methyltransferases as a general property of the compound series, although compound-specific selectivity data for Compound 5g have not been published in peer-reviewed literature as of the current evidence cutoff [2].

Patent characterization Compound identity Research authenticity

Recommended Application Scenarios for 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide Based on Quantitative Evidence


NNMT-Targeted Cancer Metabolism Research Requiring Moderate Enzyme Inhibition

With a confirmed NNMT Ki of 140 nM and IC50 of 210 nM [1], this compound is well-suited for cancer biology studies where moderate NNMT inhibition is desired to investigate the enzyme's role in metabolic reprogramming without complete pathway ablation. The >30-fold functional potency advantage over the structurally similar Compound 5b [2] ensures that observed biological effects can be attributed to robust target engagement. Researchers studying NNMT overexpression in ovarian cancer, glioblastoma, or metabolic syndrome models can utilize this compound as a tool to modulate 1-methylnicotinamide (1-MNA) production while maintaining sufficient residual NNMT activity for viability.

Structure-Activity Relationship (SAR) Studies on Nicotinamide Bisubstrate Inhibitors

The ortho-fluorophenyl substitution pattern of this compound, combined with its documented 4.6-fold binding affinity advantage over the Compound 5b analog [1], makes it an essential SAR probe for medicinal chemistry teams optimizing NNMT bisubstrate inhibitors. The defined structural features—5-chloro, N-(2-fluorophenyl), and 6-(tetrahydrofuran-3-yloxy)—provide critical information about substituent effects on NNMT binding pocket interactions, directly supporting the rational design of next-generation inhibitors with improved potency and selectivity profiles [2].

Epigenetic Mechanism Studies Involving NNMT-Mediated Histone Methylation

NNMT regulates cellular methylation potential by consuming S-adenosyl-L-methionine (SAM), thereby influencing histone methylation marks including H3K27 trimethylation [1]. The intermediate potency of this compound (Ki = 140 nM) [2] positions it as a useful pharmacological tool for dose-response studies examining the relationship between NNMT activity and epigenetic modifications, particularly in fibroblasts and cancer-associated fibroblasts (CAFs) where NNMT overexpression drives a pro-tumorigenic phenotype [3]. Its moderate potency may allow researchers to titrate NNMT inhibition and observe graded epigenetic responses.

Procurement for NNMT Inhibitor Screening Libraries and Benchmarking Panels

Given its patent-characterized identity as Compound 5g in US20250017936A1 [1] and its cross-referenced presence in both BindingDB and ChEMBL databases [2], this compound serves as a reliable reference standard for NNMT inhibitor screening cascades. Procurement teams building focused compound libraries for NNMT drug discovery can include this compound as a characterized benchmark with known Ki (140 nM) and IC50 (210 nM) values, enabling direct comparison with newly identified hits and ensuring assay validation consistency across screening campaigns [3].

Quote Request

Request a Quote for 5-chloro-N-(2-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.